molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9

benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

Cat. No.: B2965448
CAS No.: 1105239-87-9
M. Wt: 400.438
InChI Key: NWZQVRDQBJYDCH-UHFFFAOYSA-N
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Description

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a chemical compound known for its intriguing molecular structure, combining elements such as pyrazolo[3,4-d]pyridazin and cyclopropyl groups. This compound's unique structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves multi-step synthesis

Industrial Production Methods

Industrial production could involve optimizing these synthesis steps to maximize yield and purity. This often includes refining reaction conditions such as temperature, solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound might undergo oxidation at various points, particularly affecting the cyclopropyl or phenyl groups.

  • Reduction: Reduction reactions could potentially target the pyrazolo[3,4-d]pyridazin ring.

  • Substitution: Common in the aromatic phenyl ring, electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.

  • Substitution: Halogenating agents for electrophilic substitution or alkali metals for nucleophilic substitution.

Major Products

The products depend on the specific reactions but could include hydroxyl derivatives, reduced pyrazolo[3,4-d]pyridazin analogs, and various substituted aromatic compounds.

Scientific Research Applications

Benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate has numerous applications:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Medicine: Research into therapeutic agents, particularly in designing inhibitors for specific biological pathways.

  • Industry: Could be explored for materials science applications given its structural properties.

Mechanism of Action

The exact mechanism by which benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate exerts its effects involves interactions with molecular targets in biological systems. Its action could involve binding to enzymes or receptors, influencing pathways critical for cellular functions.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyridazin compounds, the addition of cyclopropyl and phenyl groups in benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate makes it unique. Similar compounds might lack these groups or include different substitutions, leading to varied chemical properties and biological activities. Some related compounds could include other ester derivatives of pyrazolo[3,4-d]pyridazin.

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Properties

IUPAC Name

benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQVRDQBJYDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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